molecular formula C25H46O2Si B15174300 Tert-butyl[(12-methoxy-12-phenyldodecyl)oxy]dimethylsilane CAS No. 920753-84-0

Tert-butyl[(12-methoxy-12-phenyldodecyl)oxy]dimethylsilane

Cat. No.: B15174300
CAS No.: 920753-84-0
M. Wt: 406.7 g/mol
InChI Key: SPOJWUTWYLOBOE-UHFFFAOYSA-N
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Description

Tert-butyl[(12-methoxy-12-phenyldodecyl)oxy]dimethylsilane is an organosilicon compound characterized by its unique structure, which includes a tert-butyl group, a dimethylsilane moiety, and a long alkyl chain with a methoxy and phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl[(12-methoxy-12-phenyldodecyl)oxy]dimethylsilane typically involves the reaction of tert-butylchlorodimethylsilane with 12-methoxy-12-phenyldodecanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:

tert-butylchlorodimethylsilane+12-methoxy-12-phenyldodecanolThis compound+HCl\text{tert-butylchlorodimethylsilane} + \text{12-methoxy-12-phenyldodecanol} \rightarrow \text{this compound} + \text{HCl} tert-butylchlorodimethylsilane+12-methoxy-12-phenyldodecanol→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl[(12-methoxy-12-phenyldodecyl)oxy]dimethylsilane can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The phenyl group can be hydrogenated to form a cyclohexyl derivative.

    Substitution: The tert-butyl and dimethylsilane groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Strong nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 12-methoxy-12-phenyldodecanoic acid, while reduction of the phenyl group can produce 12-methoxy-12-cyclohexyldodecyl derivatives.

Scientific Research Applications

Tert-butyl[(12-methoxy-12-phenyldodecyl)oxy]dimethylsilane has several applications in scientific research:

    Organic Synthesis: Used as a protecting group for alcohols and phenols due to its stability and ease of removal.

    Material Science: Incorporated into polymers to enhance their thermal and mechanical properties.

    Biology and Medicine: Potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which tert-butyl[(12-methoxy-12-phenyldodecyl)oxy]dimethylsilane exerts its effects is primarily through its ability to act as a protecting group. The tert-butyl and dimethylsilane moieties provide steric hindrance, protecting sensitive functional groups from unwanted reactions. The long alkyl chain with methoxy and phenyl substituents can interact with various molecular targets, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl[(12-hydroxy-12-phenyldodecyl)oxy]dimethylsilane
  • Tert-butyl[(12-methoxy-12-cyclohexyldodecyl)oxy]dimethylsilane
  • Tert-butyl[(12-methoxy-12-phenyldodecyl)oxy]trimethylsilane

Uniqueness

Tert-butyl[(12-methoxy-12-phenyldodecyl)oxy]dimethylsilane is unique due to its specific combination of functional groups, which confer distinct chemical properties. The presence of both methoxy and phenyl groups on a long alkyl chain, combined with the tert-butyl and dimethylsilane moieties, makes it particularly useful as a versatile intermediate in organic synthesis and material science.

Properties

CAS No.

920753-84-0

Molecular Formula

C25H46O2Si

Molecular Weight

406.7 g/mol

IUPAC Name

tert-butyl-(12-methoxy-12-phenyldodecoxy)-dimethylsilane

InChI

InChI=1S/C25H46O2Si/c1-25(2,3)28(5,6)27-22-18-13-11-9-7-8-10-12-17-21-24(26-4)23-19-15-14-16-20-23/h14-16,19-20,24H,7-13,17-18,21-22H2,1-6H3

InChI Key

SPOJWUTWYLOBOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCCCCCCCC(C1=CC=CC=C1)OC

Origin of Product

United States

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